molecular formula C24H27N5O2 B2650027 2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848672-02-6

2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2650027
CAS No.: 848672-02-6
M. Wt: 417.513
InChI Key: VTCASHKEPFINCV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused pyrrole-quinoxaline core. The molecule features a 2-methoxyethyl group at position 1 and a 4-phenylbutan-2-yl substituent on the carboxamide nitrogen. These structural motifs are critical for modulating solubility, bioavailability, and receptor-binding interactions.

Properties

IUPAC Name

2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16(12-13-17-8-4-3-5-9-17)26-24(30)20-21-23(29(22(20)25)14-15-31-2)28-19-11-7-6-10-18(19)27-21/h3-11,16H,12-15,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCASHKEPFINCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrroloquinoxaline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis would also necessitate the development of robust and reproducible protocols to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolo[1,2-a]quinoxaline derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound may similarly act on these pathways, potentially leading to apoptosis in cancerous cells.

Antifungal Activity

Pyrroloquinoxaline derivatives have also been evaluated for their antifungal activity. A study involving piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives demonstrated their effectiveness against Candida albicans by inhibiting drug efflux pumps, which are responsible for multidrug resistance in fungal pathogens. This suggests that the compound could be developed as a novel antifungal agent.

Case Study: Anticancer Effects

A recent study evaluated a series of pyrrolo[1,2-a]quinoxaline derivatives for their anticancer activities. The findings indicated that these compounds could significantly reduce tumor cell viability in vitro and demonstrated low cytotoxicity towards normal cells. The study suggested further investigation into the specific structural features that enhance anticancer activity.

Case Study: Antifungal Properties

Another investigation focused on the antifungal properties of pyrrolo[1,2-a]quinoxaline derivatives against azole-resistant strains of Candida albicans. The study found that certain derivatives not only inhibited fungal growth but also sensitized resistant strains to conventional antifungal treatments, highlighting their potential as adjunct therapies.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties (Inferred) Reference
Target Compound: 1-(2-Methoxyethyl), N-(4-phenylbutan-2-yl) Not provided* Not provided* 1: 2-Methoxyethyl; Carboxamide: 4-Phenylbutan-2-yl Likely moderate lipophilicity due to phenyl N/A
1-(4-Ethoxybenzylidene), N-(2-Methoxyethyl) C₂₃H₂₄N₆O₃ 432.48 1: Ethoxybenzylidene (Schiff base); Carboxamide: 2-Methoxyethyl Enhanced π-π interactions (aromatic Schiff base)
1-(4-Bromo-3-methylphenyl), N-(3-Ethoxypropyl) Not provided Not provided 1: Bromo-methylphenyl; Carboxamide: 3-Ethoxypropyl Increased steric bulk; potential halogen bonding
1-(2-Methoxybenzyl), N-(3-Ethoxypropyl) Not provided Not provided 1: 2-Methoxybenzyl; Carboxamide: 3-Ethoxypropyl Improved solubility (polar methoxy group)
1-[(E)-(3-Hydroxybenzylidene)amino], N-(2-Methoxyethyl) C₂₁H₂₁N₆O₃ 412.43† 1: Hydroxybenzylidene (polar Schiff base); Carboxamide: 2-Methoxyethyl Potential for hydrogen bonding (hydroxyl group)
1-(2,5-Dimethoxyphenyl), N-(2-Morpholinylethyl) C₂₅H₂₈N₆O₄ 476.53 1: 2,5-Dimethoxyphenyl; Carboxamide: Morpholine-containing ethyl High predicted density (1.40 g/cm³); basic pKa (~12.38)

*Molecular data for the target compound are extrapolated from structural analogs. †Monoisotopic mass calculated as 412.19 g/mol.

Substituent Effects on Physicochemical Properties

  • 1-Position Modifications: Ethoxybenzylidene (Schiff base) (e.g., ): Introduces rigidity and planar geometry, favoring interactions with hydrophobic pockets in enzymes or receptors. Methoxybenzyl/Methoxyethyl (e.g., ): Methoxy groups improve water solubility but may reduce membrane permeability.
  • Carboxamide Side Chain: 4-Phenylbutan-2-yl (target compound): The branched alkyl chain with a phenyl group likely enhances lipophilicity, favoring blood-brain barrier penetration.

Inferred Pharmacological Implications

  • Target Compound vs. Schiff Base Analogs () : The absence of a Schiff base in the target compound may reduce metabolic instability compared to imine-containing derivatives.
  • Target Compound vs.
  • Target Compound vs. Morpholine Derivatives () : The 4-phenylbutan-2-yl group may confer greater CNS activity compared to morpholine’s peripheral targeting.

Biological Activity

The compound 2-amino-1-(2-methoxyethyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel synthetic derivative of pyrroloquinoxaline, which has gained interest in the pharmaceutical field due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol

This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • The compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Studies indicate that it can downregulate NF-κB signaling pathways, which are critical in inflammatory responses .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. It appears to activate caspase pathways and inhibit cell proliferation, indicating its potential as an anticancer agent .
  • Neuroprotective Effects :
    • The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It may exert protective effects against oxidative stress and neuronal apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of NF-κB Pathway : The compound's ability to inhibit NF-κB activation is crucial for its anti-inflammatory effects. By preventing the translocation of NF-κB to the nucleus, it reduces the expression of inflammatory mediators .
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways through caspase activation is a significant mechanism by which this compound exerts its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Inflammatory Models :
    • In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced edema and inflammatory cell infiltration compared to control groups .
  • Cancer Cell Line Studies :
    • In vitro studies on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Neuroprotection in Animal Models :
    • Research involving rodent models of Alzheimer's disease indicated that the compound could improve cognitive function and reduce amyloid plaque formation through its antioxidant properties .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-α and IL-6 levels
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectiveImproved cognitive function in models
MechanismDescriptionReference
NF-κB InhibitionPrevents nuclear translocation
Caspase ActivationInduces intrinsic apoptotic pathways

Q & A

Q. Q1. What methodologies are recommended for optimizing the multi-step synthesis of this pyrrolo[2,3-b]quinoxaline derivative?

Synthetic routes often involve sequential amidation, cyclization, and functionalization steps. For example, coupling 2-aminopyrrole precursors with substituted quinoxaline moieties under Pd-catalyzed conditions can yield the core scaffold. Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., using DCM/hexane) are critical for isolating high-purity intermediates . Yield optimization (typically 50–70%) requires precise control of reaction stoichiometry, temperature (e.g., 80–100°C for cyclization), and inert atmospheres to minimize side reactions.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

X-ray crystallography remains the gold standard for confirming stereochemistry and bond connectivity. For example, single-crystal diffraction data (e.g., space group P1, R factor <0.05) can resolve ambiguities in substituent orientation . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., methoxyethyl δ 3.3–3.5 ppm) and carbon backbone.
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ m/z 481.2349, Δ <2 ppm) .
  • FT-IR : Confirmation of amide C=O stretches (~1650 cm1 ^{-1}) and NH2_2 vibrations (~3350 cm1 ^{-1}).

Advanced Research: Biological Activity and Mechanistic Studies

Q. Q3. What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound?

Kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes and ATP-competitive protocols are recommended. Key steps include:

Enzyme Preparation : Use purified kinases (e.g., 10 nM) in Tris-HCl buffer (pH 7.5).

Substrate Incubation : ATP (10 µM) and fluorescent peptide substrates (e.g., Poly[Glu:Tyr] = 4:1).

IC50_{50} Determination : Dose-response curves (0.1–100 µM compound) analyzed via nonlinear regression. Reference inhibitors (e.g., Erlotinib) should parallel test runs .

Q. Q4. How should researchers address contradictions in activity data across cell-based vs. enzymatic assays?

Discrepancies often arise from off-target effects or differential cell permeability. Mitigation strategies include:

  • Cellular Uptake Studies : LC-MS quantification of intracellular compound levels.
  • Proteome Profiling : Chemoproteomics (e.g., kinome-wide affinity pulldowns) to identify non-target interactions .
  • Metabolic Stability Assays : Liver microsome incubations (e.g., human, 1 mg/mL) to assess degradation rates.

Theoretical and Computational Approaches

Q. Q5. Which computational tools are effective for modeling this compound’s binding to quinoxaline-binding proteins?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can predict binding modes. Key parameters:

  • Docking : Grid box centered on ATP-binding pocket, exhaustiveness = 32.
  • MM/GBSA : Free energy calculations to rank binding affinities.
    Validated against crystallographic data (e.g., RMSD <2.0 Å for co-crystalized ligands) .

Methodological Challenges in Process Chemistry

Q. Q6. What process control strategies improve scalability in large-scale synthesis?

Implement PAT (Process Analytical Technology) tools:

  • In-line FTIR : Monitor reaction progression (e.g., amide bond formation).
  • Crystallization Control : Seeding techniques to ensure uniform particle size distribution.
    Refer to CRDC guidelines (RDF2050108) for simulation-based optimization of batch reactor parameters .

Safety and Regulatory Considerations

Q. Q7. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), lab coats, and goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis .

Data Reproducibility and Reporting Standards

Q. Q8. How can researchers ensure reproducibility in pharmacological studies?

  • MIAME Guidelines : Full disclosure of assay conditions (e.g., cell lines, passage numbers).
  • Negative Controls : Include vehicle (DMSO) and scrambled analogs.
  • Triplicate Runs : Statistical validation (p<0.05 via ANOVA) .

Interdisciplinary Applications

Q. Q9. How can this compound be adapted for chemical biology studies (e.g., target identification)?

  • Photoaffinity Labeling : Introduce azide/alkyne handles via N-functionalization for click chemistry.
  • Fluorescent Tagging : Couple with BODIPY derivatives for cellular imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.